(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Orthogonal Protection Piperazine Synthesis Regioselectivity

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 1217813-68-7) is a chiral, enantiomerically pure piperazine derivative featuring two orthogonal amine protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group at the N4 position and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group at the N1 position, along with a reactive (R)-configured hydroxymethyl substituent at the C2 position. This specific protection pattern is strategically designed to enable sequential, chemoselective deprotection and functionalization of either piperazine nitrogen in complex synthetic routes, making it a versatile intermediate for constructing diverse 2-substituted piperazine scaffolds in drug discovery.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 1217813-68-7
Cat. No. B6331349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
CAS1217813-68-7
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m1/s1
InChIKeyUINOMZOGOKYFHD-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 1217813-68-7): A Chiral, Orthogonally Protected Piperazine Building Block for Medicinal Chemistry Procurement


(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 1217813-68-7) is a chiral, enantiomerically pure piperazine derivative featuring two orthogonal amine protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group at the N4 position and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group at the N1 position, along with a reactive (R)-configured hydroxymethyl substituent at the C2 position [1]. This specific protection pattern is strategically designed to enable sequential, chemoselective deprotection and functionalization of either piperazine nitrogen in complex synthetic routes, making it a versatile intermediate for constructing diverse 2-substituted piperazine scaffolds in drug discovery [1].

Why Generic Substitution of (R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Is Not Viable in Multi-Step Syntheses


The precise regiochemistry of the orthogonal protecting groups is critical for synthetic utility. Swapping the Boc and Cbz groups (i.e., using the N1-Boc, N4-Cbz regioisomer CAS 930782-89-1) leads to a documented reduction in the yield of the key intermediate, 4-Cbz-1-Boc-piperazine-2-carboxylic acid, due to the lower steric bulk of the Cbz group causing undesired bis-Cbz formation [1]. Furthermore, using non-chiral or racemic mixtures forfeits the stereochemical integrity required for synthesizing enantiomerically pure drug candidates, while di-Boc or di-Cbz analogs lack the necessary orthogonal deprotection selectivity, rendering sequential nitrogen functionalization inefficient or impossible [1].

Quantitative Evidence Guide for Selecting (R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Over Its Closest Analogs


Superior Synthetic Yield Achieved by the N4-Boc, N1-Cbz Protection Pattern Compared to the N1-Boc, N4-Cbz Regioisomer

The target compound's precursor, 4-Boc-1-Cbz-piperazine-2-carboxylic acid, is prepared in excellent yield via selective Boc protection at the sterically preferred N4 position, followed by Cbz protection at N1. In contrast, the reversed strategy to produce the regioisomeric 4-Cbz-1-Boc-piperazine-2-carboxylic acid proceeds with a notably lower yield due to the reduced steric bulk of the Cbz group, which promotes competitive formation of the undesired bis-Cbz side product [1]. This directly impacts the cost-efficiency and scalability of downstream syntheses.

Orthogonal Protection Piperazine Synthesis Regioselectivity

Chemoselective Deprotection Enables Sequential Functionalization: A Core Advantage Over Symmetrically Protected Analogs

The target compound possesses two protecting groups that are cleavable under mutually exclusive conditions: the Boc group is removed by acid (e.g., TFA or HCl), while the Cbz group is cleaved by hydrogenolysis. This true orthogonality allows for the sequential and selective deprotection of either nitrogen without affecting the other [1]. This is a fundamental advantage over symmetrically protected analogs like (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine (CAS 1159598-21-6), where both nitrogens are protected with the same acid-labile group, preventing selective mono-deprotection.

Chemoselectivity Deprotection Strategy Drug Discovery

Defined (R)-Stereochemistry at C2 is Essential for Enantioselective Drug Candidate Synthesis

The target compound is supplied as a single (R)-enantiomer with a typical commercial purity of ≥97% by HPLC and NMR . This chiral integrity is critical for medicinal chemistry programs aiming to produce enantiomerically pure drug candidates, as the use of racemic or (S)-enantiomer building blocks would lead to diastereomeric mixtures that are difficult to separate and often exhibit different biological activities. The specific (R)-configuration at the C2 hydroxymethyl position is a structural requirement for many biologically active, 2-substituted piperazine targets.

Chiral Synthesis Enantiomeric Purity Drug Development

Key Application Scenarios for (R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate Based on Differentiated Evidence


Synthesis of Orthogonally Protected 2-Substituted Piperazine Libraries for Medicinal Chemistry

The compound is the ideal common intermediate for constructing diverse libraries of 2-substituted piperazines. As demonstrated by Clark and Elbaum, the orthogonal Boc and Cbz groups allow for the sequential introduction of distinct substituents at the N1 and N4 positions, while the C2 hydroxymethyl group serves as a flexible handle for further derivatization [1]. The proven high-yield synthesis of its precursor acid (96%) makes it a cost-effective choice for library production [1].

Development of Enantiomerically Pure, Chiral Piperazine-Containing Drug Candidates

For programs requiring a specific (R)-configuration at the piperazine 2-position, this single-enantiomer building block is essential. Its high enantiomeric purity (≥97%) ensures that the final active pharmaceutical ingredient (API) can be developed with the correct stereochemistry, which is critical for biological activity and regulatory approval . Using the (S)-enantiomer or racemate would compromise this goal.

Scalable Route to Key Intermediates in Kinase Inhibitor and CNS Drug Synthesis

The compound's structure and orthogonal protection make it a strategic intermediate for synthesizing complex APIs, particularly those targeting kinases or central nervous system (CNS) disorders, where 2-substituted piperazines are a privileged scaffold. The chemoselective deprotection capability is crucial for installing diverse pharmacophores in a regiospecific manner during the multi-step synthesis of such drug candidates [1].

Quote Request

Request a Quote for (R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.